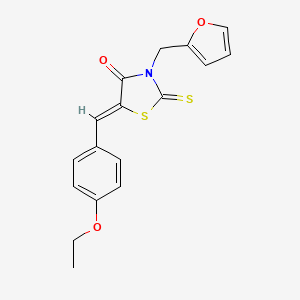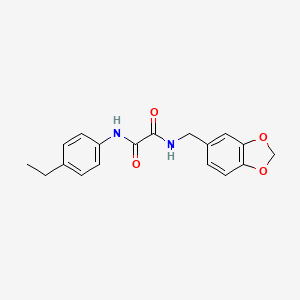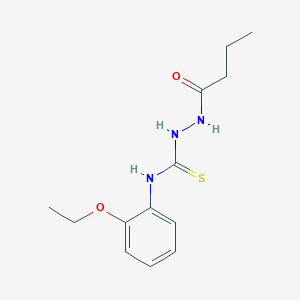![molecular formula C29H26N4S B4599572 4-[4-(diphenylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4599572.png)
4-[4-(diphenylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine
Overview
Description
4-[4-(diphenylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C29H26N4S and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.18781802 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Interaction and Anticancer Activity
Unfused tricyclic aromatic systems, similar in structure to 4-[4-(diphenylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine, have been studied for their interaction with DNA, exhibiting significant effects on the amplification of anticancer activity. Such compounds show a distinctive ability to bind strongly to DNA either by intercalation or groove binding, influenced by their conformational structure. These interactions are essential for understanding the mechanism behind the amplification of anticancer drug action, indicating a potential application in cancer treatment strategies (Wilson et al., 1990).
Antibacterial and Antifungal Properties
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial properties. These studies revealed that certain derivatives exhibit potent activity against a wide range of bacterial and fungal pathogens, including Cryptococcus neoformans, suggesting their utility in developing new antimicrobial agents (Fellahi et al., 1995; Fellah et al., 1996).
Enzyme Inhibition for Anti-inflammatory and Analgesic Effects
Research on pyrimidine derivatives, including those with structural similarities to this compound, highlights their potential as enzyme inhibitors with significant anti-inflammatory and analgesic effects. These compounds have been shown to inhibit specific enzymes involved in inflammation and pain, presenting a potential pathway for the development of new therapeutic agents for treating inflammation and pain-related conditions (Sondhi et al., 2007).
Antiviral Activity Against Human Enteroviruses
The structural framework of this compound has been explored for its antiviral properties, particularly against human enteroviruses. Derivatives of this compound class have demonstrated potent antiviral activity, indicating their potential in developing treatments for infections caused by various enteroviruses (Chern et al., 2004).
Antimycobacterial Properties
Spiro-piperidin-4-ones, which share structural characteristics with this compound, have been synthesized and shown to exhibit antimycobacterial properties. These compounds offer promising activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting their potential in treating tuberculosis (Kumar et al., 2008).
Future Directions
The future directions for research on “4-[4-(diphenylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of 4-[4-(diphenylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its action by inhibiting protein kinases . By blocking these enzymes, it disrupts the normal signaling processes within the cell, leading to changes in cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects several biochemical pathways. For instance, it can lead to a decrease in the production of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
The result of the compound’s action is a potential decrease in cell growth and metabolism, which can lead to a reduction in inflammation and tumor growth . This makes it a promising candidate for the development of new anti-inflammatory and anticancer agents .
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4S/c1-4-10-22(11-5-1)25-20-34-29-26(25)28(30-21-31-29)33-18-16-32(17-19-33)27(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,20-21,27H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPUHMUBGSZVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4599510.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B4599512.png)

![5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4599515.png)
![4-(2,6-dimethyl-4-morpholinyl)-7-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4599534.png)

![1-[3-(3-methyl-4-nitrophenoxy)propyl]-1H-benzimidazole](/img/structure/B4599541.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4599551.png)
![N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4599554.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4599561.png)


![2-{1-(3-methoxybenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4599582.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4599583.png)
